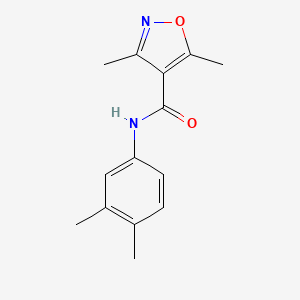
N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Chemical Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- CAS Number : 289630-30-4
- Purity : >90% .
The compound exhibits its biological effects primarily through the inhibition of specific protein interactions involved in cell proliferation and apoptosis. Notably, it has been shown to interact with the MDM2 protein, an E3 ubiquitin ligase that regulates p53 activity. By inhibiting MDM2, this compound can potentially reactivate p53 pathways in cancer cells, leading to increased apoptosis and reduced tumor growth.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound:
- IC50 Values :
| Cell Line | IC50 (μM) |
|---|---|
| EU-3 (ALL) | 0.3 |
| NB-1643 | 0.5 |
| SHEP1 | 0.6 |
| LA1–55N | 1.2 |
Cytotoxicity Assays
In WST cytotoxicity assays:
- The compound exhibited potent cytotoxicity across multiple cancer cell lines.
- Colony formation assays revealed a significant reduction in colony number and size in treated cells compared to controls .
Study on Hematopoiesis
A critical evaluation was conducted to assess the impact of this compound on normal hematopoiesis:
- Clonogenic assays using human normal bone marrow mononuclear cells indicated that treatment with the compound did not significantly affect colony formation compared to control groups.
- In contrast, doxorubicin treatment resulted in a marked reduction in both colony number and size .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Substituents : The presence of methyl groups at the 3 and 5 positions on the isoxazole ring enhances its potency.
- Electronic Effects : The electronic properties of substituents on the phenyl ring play a crucial role in modulating activity; electron-donating groups tend to improve potency while bulkier substituents can diminish it .
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-12(7-9(8)2)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHCNLQFKYNFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













